molecular formula C9H12FN B2948711 (R)-1-(4-Fluorophenyl)propan-1-amine CAS No. 239105-45-4

(R)-1-(4-Fluorophenyl)propan-1-amine

Cat. No.: B2948711
CAS No.: 239105-45-4
M. Wt: 153.2
InChI Key: BWZFVQWUKNCKQL-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Overview of Chiral Amines in Modern Organic Synthesis and Materials Science

Chiral amines are organic compounds that are fundamental to numerous areas of science and industry. Their stereoselective synthesis is a key focus in organic chemistry because many significant biologically active molecules, including natural products and pharmaceuticals, feature chiral amine structures. researchgate.net It is estimated that approximately 40% of active pharmaceutical ingredients (APIs) and 20% of agrochemicals contain a chiral amine moiety that must be prepared in a stereoselective manner. wiley.com

In asymmetric synthesis, chiral amines are widely used as chiral bases for enantioselective reactions or as valuable agents for resolving racemic mixtures of acids. sigmaaldrich.com They serve as versatile building blocks for creating optically pure, high-value chemicals. researchgate.net The development of efficient and atom-economical methods for synthesizing chiral amines, such as asymmetric hydroamination and reductive amination, is an ongoing area of research. researchgate.net Biocatalytic methods, utilizing enzymes like ω-transaminases, have also become important for the industrial-scale production of enantiomerically pure amines. wiley.comacs.org

The Role of Fluorinated Chiral Amines in Advanced Chemical Research

The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. Fluorinated chiral amines are particularly important building blocks in medicinal chemistry. nih.gov The presence of a fluorine atom can decrease the basicity of the amine group, which can in turn improve the bioavailability of a potential drug molecule. nih.gov

Replacing hydrogen with fluorine can also enhance metabolic stability, binding affinity to target proteins, and other pharmacokinetic properties. This has led to a significant focus on developing new methods for asymmetric synthesis of fluorine-containing compounds. acs.org The unique electronic effects of fluorine make these compounds valuable subjects for research into protein-ligand interactions and for the development of advanced materials. acs.orgresearchgate.net Stereoselective synthesis of fluorinated chiral amines has been advanced through methods involving N-tert-butylsulfinyl imines, which allow for high stereoselectivity across a broad range of substrates. nih.gov

Specific Focus on (R)-1-(4-Fluorophenyl)propan-1-amine as a Research Subject

This compound is a specific fluorinated aromatic amine that serves as a key intermediate in pharmaceutical research. The molecule features a propan-1-amine backbone with a 4-fluorophenyl group attached to the stereogenic carbon center. The specific (R)-configuration is often crucial for stereospecific interactions with biological receptors.

The fluorine atom at the para-position of the phenyl ring is significant; it enhances metabolic stability and modulates the electronic properties of the molecule. This makes the compound and its derivatives valuable tools in structure-activity relationship (SAR) studies, where researchers systematically alter a molecule's structure to understand its effect on biological activity. The compound is primarily utilized as a chiral building block in the design and synthesis of more complex, biologically active molecules.

Research Data on Propan-1-amine Derivatives

The following tables provide comparative data on related chemical structures, highlighting the impact of different substituents and stereochemistry on their properties and applications.

Table 1: Comparison of Substituent Variations in Phenylpropan-1-amine Derivatives This table compares this compound with similar compounds where the halogen substituent is varied.

Compound NameSubstituentMolecular FormulaKey Properties/Applications
1-(4-Fluorophenyl)propan-1-amine4-FluorophenylC₉H₁₂FNPharmaceutical intermediate, used in SAR studies.
1-(4-Chlorophenyl)propan-1-amine4-ChlorophenylC₉H₁₂ClNIntermediate for specialty polymers; possesses higher lipophilicity compared to the fluorine-substituted analog. chemicalbook.com
1-(4-Bromophenyl)propan-1-amine4-BromophenylC₉H₁₂BrNResearch chemical for synthetic applications.

Table 2: Impact of Stereochemistry and Positional Isomerism This table illustrates the importance of the specific enantiomer and the position of the fluorine substituent.

Compound NameStereochemistry / PositionApplications
This compoundR-enantiomer, 4-F substitutionPreferred chiral intermediate in drug design due to stereospecific receptor interactions.
(S)-1-(3-Fluorophenyl)propan-1-amineS-enantiomer, 3-F substitutionUsed in research to study how changes in stereochemistry and substituent position affect target affinity.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1R)-1-(4-fluorophenyl)propan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FN/c1-2-9(11)7-3-5-8(10)6-4-7/h3-6,9H,2,11H2,1H3/t9-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWZFVQWUKNCKQL-SECBINFHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=C(C=C1)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C1=CC=C(C=C1)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12FN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for Enantiopure R 1 4 Fluorophenyl Propan 1 Amine

Asymmetric Catalytic Strategies

The quest for efficient and highly selective methods to produce enantiopure amines has led to the development of several powerful catalytic systems. These strategies are broadly categorized into those employing transition metals and those utilizing small organic molecules as catalysts.

Transition Metal-Catalyzed Asymmetric Hydrogenation and Transfer Hydrogenation

Transition metal catalysis is a highly effective approach for the asymmetric reduction of prochiral ketones and imines to their corresponding chiral alcohols and amines. The synthesis of (R)-1-(4-Fluorophenyl)propan-1-amine typically proceeds via the asymmetric hydrogenation or transfer hydrogenation of 4'-fluoropropiophenone.

Asymmetric hydrogenation involves the use of molecular hydrogen as the reductant, while asymmetric transfer hydrogenation (ATH) utilizes a hydrogen donor molecule, such as 2-propanol or formic acid. Ruthenium complexes bearing chiral diamine ligands are particularly effective for the ATH of ketones. kanto.co.jp These reactions can achieve high yields and excellent enantioselectivities, making them a preferred industrial method for producing chiral amines. okayama-u.ac.jp The general reaction is depicted below:

Figure 1: Asymmetric Transfer Hydrogenation of a Prochiral Ketone

The following table presents data on the asymmetric transfer hydrogenation of a p-fluorinated aromatic ketone, a close analogue to the precursor of the target compound, showcasing the efficacy of this methodology.

Table 1: Asymmetric Transfer Hydrogenation of p-Fluoroacetophenone

EntryCatalystSubstrate/Catalyst RatioYield (%)Enantiomeric Excess (ee, %)
1(S,S)-1a1000100>99
2(S,S)-1a2000100>99

Source: Adapted from KANTO CHEMICAL CO., INC. Asymmetric Transfer Hydrogenation Catalysts. kanto.co.jpNote: Data is for the reduction of p-fluoroacetophenone, a close structural analogue of 4'-fluoropropiophenone.

Organocatalysis in the Production of Chiral Amines

Organocatalysis has emerged as a powerful alternative to metal-based catalysis, offering the advantages of being metal-free, less sensitive to air and moisture, and often employing readily available and environmentally benign catalysts. The synthesis of chiral amines via organocatalysis can be achieved through the asymmetric reductive amination of ketones. nih.govcaltech.edu

Design and Application of Chiral Ligands for Asymmetric Transformations

The success of asymmetric catalysis heavily relies on the design of the chiral ligand. The ligand coordinates to the metal center, creating a chiral environment that directs the stereochemical outcome of the reaction. Several classes of chiral ligands have been developed and successfully applied in the synthesis of chiral amines.

Axially chiral biphenyls, such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), are a privileged class of ligands in asymmetric catalysis. nih.govrsc.org Their rigid C2-symmetric backbone provides a well-defined chiral pocket around the metal center, leading to high levels of enantioselectivity in a variety of reactions, including hydrogenation. nih.govresearchgate.net The development of new and adjustable axially chiral biphenyl (B1667301) ligands continues to be an active area of research, aiming to fine-tune the steric and electronic properties of the catalyst for optimal performance with specific substrates. nih.gov

Phosphine-aminophosphine ligands are a class of unsymmetrical P,N-ligands that have shown great promise in asymmetric catalysis. lookchem.com These ligands can be readily synthesized from inexpensive and commercially available starting materials, such as chiral amino alcohols or diamines. lookchem.com The combination of a hard nitrogen donor and a soft phosphorus donor allows for strong coordination to the metal center, while the chiral backbone induces asymmetry. These ligands have been successfully employed in the rhodium-catalyzed asymmetric hydrogenation of various prochiral substrates, demonstrating high enantioselectivities. lookchem.comnih.gov

Copper catalysis has gained significant attention in recent years due to the low cost and low toxicity of copper compared to precious metals like rhodium and ruthenium. Chiral ligands for copper-catalyzed reactions are diverse and include derivatives of bis(oxazoline) (BOX), phosphoramidites, and various N,N- and P,N-ligands. Copper-chiral ligand complexes have been shown to be effective in a range of asymmetric transformations, including the synthesis of chiral propargylamines.

The following table shows representative data for a copper-catalyzed asymmetric propargylic substitution, which produces a chiral ketone with a similar fluorophenyl moiety to the target amine.

Table 2: Copper-Catalyzed Asymmetric Synthesis of (S)-1-(4-Fluorophenyl)-3-phenylpent-4-yn-1-one

EntryLigandSolventYield (%)Enantiomeric Excess (ee, %)
1L1Toluene8396

Source: Adapted from The Royal Society of Chemistry, Supplementary Information for "Copper-Catalyzed Enantioselective Propargylic Substitution of Propargylic Acetates with Enamines". rsc.orgNote: This data is for a structurally related compound and serves as an example of copper-chiral ligand catalysis.

Biocatalytic Approaches to Chiral Amine Synthesis

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical methods for synthesizing chiral amines. illinois.edu Enzymes offer high stereoselectivity under mild reaction conditions, reducing environmental impact and often simplifying purification processes. mdpi.com

Enantioselective Transamination using ω-Transaminases (ATAs)

Omega-transaminases (ω-TAs) are pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from an amino donor to a ketone or aldehyde substrate. illinois.edu This method is highly effective for the asymmetric synthesis of chiral amines from prochiral ketones. mdpi.comelsevierpure.com The synthesis of this compound via this route typically starts from 1-(4-fluorophenyl)propan-1-one.

An (R)-selective ω-transaminase facilitates the transfer of an amino group from a suitable donor, such as L-alanine or isopropylamine, to the ketone substrate. The reaction's stereochemical outcome is dictated by the enzyme's inherent chirality. illinois.edu

Key Research Findings:

High Enantioselectivity: ω-TA-catalyzed reactions are renowned for their exceptional enantioselectivity, frequently achieving enantiomeric excess (e.e.) values greater than 99%. elsevierpure.comnih.gov

Equilibrium Challenges: A significant challenge in transaminase reactions is the often-unfavorable thermodynamic equilibrium, which can limit product yield. mdpi.comnih.gov Strategies to overcome this include using a high concentration of the amino donor or removing one of the products (e.g., pyruvate (B1213749) when alanine (B10760859) is the donor) from the reaction mixture. nih.gov

Protein Engineering: Advances in protein engineering have allowed for the modification of ω-TAs to improve their stability, substrate scope, and activity towards bulky ketones, which are often not ideal natural substrates. mdpi.commdpi.com

ParameterTypical Value/ConditionSource
Enzyme Class(R)-selective ω-Transaminase (ω-TA) illinois.edu
Substrate1-(4-fluorophenyl)propan-1-one
Amino DonorL-Alanine, Isopropylamine nih.gov
Product e.e.>99% elsevierpure.comnih.gov
Reaction pH~7.0-8.5 nih.gov

Ketoreductase (KRED) Mediated Stereoselective Reductions of Precursors

An alternative biocatalytic strategy involves the use of ketoreductases (KREDs), also known as alcohol dehydrogenases (ADHs). These enzymes catalyze the stereoselective reduction of a ketone to a chiral alcohol, using a cofactor such as NADH or NADPH as the hydride source. nih.govresearchgate.net For the synthesis of this compound, the precursor ketone, 1-(4-fluorophenyl)propan-1-one, is first reduced to the corresponding chiral alcohol, (R)-1-(4-fluorophenyl)propan-1-ol.

This chiral alcohol is a versatile intermediate that can then be converted to the desired (R)-amine through subsequent chemical steps, such as conversion to a leaving group (e.g., mesylate or tosylate) followed by nucleophilic substitution with an amine source (e.g., ammonia (B1221849) or an azide (B81097) followed by reduction).

Key Research Findings:

Broad Substrate Scope: KREDs have been successfully applied to a wide array of ketones, including aromatic ketones similar to the precursor for the target compound. researchgate.netnih.gov

Cofactor Regeneration: A key aspect of KRED-mediated reductions is the need for efficient regeneration of the expensive NAD(P)H cofactor. This is often achieved by using a coupled-enzyme system (e.g., with glucose dehydrogenase or formate (B1220265) dehydrogenase) or a substrate-coupled approach (e.g., using isopropanol (B130326) as a co-substrate). nih.gov

High Stereoselectivity: Engineered KREDs are available that can produce chiral alcohols with exceptional enantiomeric and diastereomeric purity, often exceeding 99% e.e. researchgate.netfrontiersin.org

ParameterTypical Value/ConditionSource
Enzyme ClassKetoreductase (KRED) / Alcohol Dehydrogenase (ADH) nih.gov
Substrate1-(4-fluorophenyl)propan-1-one
Product(R)-1-(4-fluorophenyl)propan-1-ol
CofactorNAD(P)H researchgate.net
Product e.e.>99% frontiersin.org

Enzyme Immobilization and Bioreactor Systems for Production Efficiency

To enhance the industrial viability of biocatalytic processes, enzymes like ω-TAs and KREDs are often immobilized onto solid supports. nih.gov Immobilization improves enzyme stability, allows for easy separation of the catalyst from the product, and enables the enzyme's reuse over multiple reaction cycles, thereby reducing costs. nih.govnih.gov

Common immobilization techniques include:

Adsorption: Binding the enzyme to the surface of a carrier (e.g., hydrophobic resins) through non-covalent interactions. mdpi.comnih.gov

Covalent Attachment: Forming stable covalent bonds between the enzyme and a functionalized support (e.g., epoxy or amino-functionalized resins). mdpi.comnih.gov

Entrapment: Encapsulating the enzyme within a porous matrix, such as a gel or membrane. nih.gov

Cross-Linked Enzyme Aggregates (CLEAs): Creating insoluble aggregates of the enzyme by cross-linking with a bifunctional reagent. researchgate.net

These immobilized enzymes can be integrated into various bioreactor systems, such as packed-bed reactors (PBRs) or continuous stirred-tank reactors (CSTRs), for large-scale production. whiterose.ac.ukresearchgate.net Continuous flow systems, in particular, offer advantages like improved productivity, better process control, and the potential for integrating product removal steps to overcome equilibrium limitations. nih.govrsc.org The co-immobilization of multiple enzymes, such as a KRED and a cofactor-regenerating enzyme, onto a single support can further streamline cascade reactions. bohrium.com

Classical Stereoselective Chemical Synthesis Routes

While biocatalysis offers green and efficient pathways, classical chemical synthesis methods remain crucial for producing enantiopure amines. These methods often rely on the use of chiral starting materials or reagents to control the stereochemical outcome of the reaction.

Diastereoselective Alkylation and Reduction Methods

Diastereoselective methods involve converting the prochiral substrate into a mixture of diastereomers, which can then be separated. A common approach involves the reduction of a chiral imine or oxime derivative. For instance, 1-(4-fluorophenyl)propan-1-one can be reacted with a chiral amine to form a chiral imine. Subsequent reduction of this imine, typically with a hydride reagent, proceeds with facial selectivity directed by the chiral group, leading to a diastereomeric excess of the desired amine product. The chiral directing group is then cleaved to yield the enantiopure amine. A similar strategy can be applied to the reduction of chiral oxime ethers derived from the ketone. chemicalbook.comnih.gov

Chiral Auxiliary-Mediated Synthesis

Chiral auxiliaries are chiral molecules that are temporarily attached to a substrate to direct a stereoselective reaction. wikipedia.org After the desired stereocenter has been created, the auxiliary is removed and can often be recovered for reuse. wikipedia.org

In the context of synthesizing this compound, a chiral auxiliary, such as an Evans oxazolidinone or a pseudoephedrine derivative, could be used. wikipedia.orgnih.gov For example, an acyl derivative of an oxazolidinone can undergo diastereoselective alkylation. While this is more common for creating α-chiral carboxylic acid derivatives, related strategies can be adapted for amine synthesis.

A more direct application involves the use of sulfinamides, such as tert-butanesulfinamide, as a chiral auxiliary. bioorganica.com.ua The condensation of (R)-tert-butanesulfinamide with 1-(4-fluorophenyl)propan-1-one yields a chiral N-sulfinyl imine. The subsequent diastereoselective addition of an organometallic reagent (e.g., a Grignard or organolithium reagent) or reduction with a hydride source to the C=N double bond is controlled by the chiral sulfinyl group. bioorganica.com.ua Finally, acidic hydrolysis cleaves the auxiliary to provide the enantiopure primary amine. bioorganica.com.ua

Auxiliary TypeKey FeatureExampleSource
OxazolidinonesDirects alkylation or aldol (B89426) reactions of attached acyl groups.Evans Auxiliaries nih.gov
Pseudoephedrine/PseudoephenamineForms crystalline amide derivatives, directs alkylation of the α-carbon.Myers-type alkylation nih.gov
SulfinamidesForms chiral imines that undergo diastereoselective addition/reduction.Ellman's Auxiliary (tert-butanesulfinamide) bioorganica.com.ua

Stereoselective Multi-Component Reactions

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing substantial portions of all reactants, offer an efficient and atom-economical approach to complex molecules. While specific examples detailing the direct asymmetric synthesis of this compound using MCRs are not extensively documented in peer-reviewed literature, the principles of well-established MCRs like the Ugi and Passerini reactions can be adapted for the synthesis of chiral α-amino acids and their derivatives, which are precursors to chiral amines.

The Ugi four-component reaction (Ugi-4CR) typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide. For the synthesis of a precursor to this compound, a potential strategy would involve the use of 4-fluorobenzaldehyde, a chiral amine or ammonia with a chiral catalyst, an appropriate carboxylic acid, and an isocyanide. The resulting Ugi product could then be further transformed to yield the desired chiral amine. The stereoselectivity of the reaction can be induced by employing a chiral amine or a chiral catalyst.

The Passerini three-component reaction, which combines an aldehyde or ketone, a carboxylic acid, and an isocyanide to form an α-acyloxy amide, offers another potential route. Similar to the Ugi reaction, employing a chiral auxiliary or catalyst is crucial for achieving enantioselectivity. While powerful for generating molecular diversity, the application of these MCRs to the direct, highly enantioselective synthesis of this specific fluorinated amine remains an area for further research and development.

Electrochemical Stereoselective Synthesis

Electrochemical methods in organic synthesis are gaining prominence as a green and sustainable alternative to traditional chemical redox reactions. Asymmetric electrosynthesis, in particular, offers a promising avenue for the creation of chiral centers. This can be achieved through the use of chiral electrodes, chiral mediators, or chiral supporting electrolytes to influence the stereochemical outcome of an electrochemical reaction.

For the synthesis of this compound, an electrochemical approach could involve the asymmetric reduction of a corresponding prochiral imine or oxime. The stereoselectivity would be imparted by a chiral inductor present in the electrochemical cell. For instance, the reduction could be carried out on a modified electrode surface that has a chiral molecule immobilized on it. Alternatively, a chiral catalyst could be used in the electrolyte solution to mediate the electron transfer process in a stereoselective manner.

While the application of electrochemical stereoselective synthesis to produce this compound is not yet widely reported, the general principles have been demonstrated for the synthesis of other chiral amines. This methodology represents a frontier in synthetic chemistry with the potential for developing highly efficient and environmentally benign processes for the production of enantiopure amines.

Enantiomeric Resolution Techniques

Resolution of a racemic mixture remains a widely practiced and effective method for obtaining enantiomerically pure compounds. This section explores various established and advanced resolution techniques applicable to 1-(4-Fluorophenyl)propan-1-amine.

Diastereomeric Salt Formation and Crystallization

The classical method of resolving a racemic amine involves its reaction with a chiral acid to form a pair of diastereomeric salts. These diastereomers possess different physical properties, most notably solubility, which allows for their separation by fractional crystallization.

For the resolution of racemic 1-(4-Fluorophenyl)propan-1-amine, common chiral resolving agents include tartaric acid, mandelic acid, and camphorsulfonic acid. The process involves dissolving the racemic amine and the chiral acid in a suitable solvent. Upon cooling or solvent evaporation, the less soluble diastereomeric salt preferentially crystallizes, leaving the more soluble diastereomer enriched in the mother liquor. The crystallized salt is then isolated, and the chiral amine is recovered by treatment with a base. The choice of resolving agent and solvent is critical and often determined empirically to achieve optimal separation.

Resolving AgentPotential Solvent SystemsSeparation Principle
(+)-Tartaric AcidAlcohols (e.g., Methanol, Ethanol), Water-Alcohol mixturesDifferential solubility of the diastereomeric tartrate salts.
(S)-Mandelic AcidVarious organic solventsFormation and fractional crystallization of diastereomeric mandelate (B1228975) salts.
(+)-Camphorsulfonic AcidOrganic solventsCrystallization based on differing solubilities of the diastereomeric camphorsulfonate salts.

Chromatographic Separation on Chiral Stationary Phases

Chiral chromatography is a powerful technique for the analytical and preparative separation of enantiomers. This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times and thus, separation.

For the separation of 1-(4-Fluorophenyl)propan-1-amine enantiomers, both high-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) are highly effective. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly used. SFC is often preferred for preparative separations due to its lower environmental impact, faster separation times, and reduced solvent consumption. The choice of the mobile phase, which typically consists of carbon dioxide with an alcohol modifier in SFC, is crucial for optimizing the separation.

Chromatographic TechniqueChiral Stationary Phase (Example)Mobile Phase (Typical)Key Advantage
Chiral HPLCPolysaccharide-based (e.g., Cellulose or Amylose derivatives)Hexane/Alcohol mixturesHigh resolution for analytical and preparative scales.
Chiral SFCPolysaccharide-based (e.g., Fluorinated phenylcarbamate cellulose)CO2 / Methanol (or other alcohol)Fast, green, and efficient for preparative separations.

Kinetic Resolution Methods

Kinetic resolution is a process in which one enantiomer of a racemic mixture reacts at a faster rate than the other, allowing for the separation of the unreacted enantiomer and the product. Enzyme-catalyzed reactions are particularly well-suited for kinetic resolution due to the high enantioselectivity of many enzymes.

For the kinetic resolution of racemic 1-(4-Fluorophenyl)propan-1-amine, lipases are commonly employed enzymes. In a typical procedure, the racemic amine is subjected to an acylation reaction in the presence of a lipase (B570770) and an acyl donor. The lipase will selectively acylate one enantiomer at a much higher rate, leaving the other enantiomer unreacted. For example, a lipase might selectively acylate the (S)-enantiomer, allowing for the isolation of the unreacted this compound with high enantiomeric excess. The efficiency of the resolution is dependent on the choice of enzyme, acyl donor, solvent, and reaction conditions.

Enzyme TypeAcyl Donor (Example)Solvent (Example)Principle
Lipase (e.g., Candida antarctica Lipase B)Ethyl acetateTolueneEnantioselective acylation of one amine enantiomer.

In dynamic kinetic resolution (DKR), the kinetic resolution is coupled with in-situ racemization of the slower-reacting enantiomer. This allows for the theoretical conversion of the entire racemic starting material into a single enantiomeric product, offering a significant advantage in terms of yield.

Chemical Reactivity and Derivatization Pathways of R 1 4 Fluorophenyl Propan 1 Amine

Nucleophilic Reactivity of the Amine Moiety

The amine functional group in (R)-1-(4-Fluorophenyl)propan-1-amine is characterized by a nitrogen atom with a lone pair of electrons, rendering it a potent nucleophile and a moderate base. chemistrytalk.org This inherent nucleophilicity is the cornerstone of its chemical reactivity, enabling it to attack electron-deficient centers and initiate numerous synthetic transformations.

The primary amine of this compound readily reacts with a variety of electrophiles, leading to the formation of stable covalent bonds and functionalized derivatives.

Acylation: In the presence of a base, this compound reacts with acylating agents such as acid chlorides or anhydrides. chemguide.co.ukgoogle.com This nucleophilic addition-elimination reaction yields N-substituted amides. The reaction is typically rapid and high-yielding. chemguide.co.uk For instance, reaction with acetyl chloride would produce N-[1-(4-fluorophenyl)propyl]acetamide.

Sulfonylation: Similar to acylation, the amine can react with sulfonyl chlorides (e.g., p-toluenesulfonyl chloride) to form sulfonamides. organic-chemistry.org This reaction is crucial in medicinal chemistry as the sulfonamide moiety is a key structural feature in many therapeutic agents.

Alkylation: The nitrogen atom can attack alkyl halides in a nucleophilic substitution reaction (typically SN2) to form more substituted amines. ub.edu However, the direct alkylation of primary amines is often challenging to control. The resulting secondary amine is frequently more nucleophilic than the primary amine starting material, leading to subsequent alkylation events that produce tertiary amines and even quaternary ammonium (B1175870) salts. acs.orgacsgcipr.orgmasterorganicchemistry.com This overalkylation can result in a mixture of products, diminishing the synthetic utility of the reaction. acsgcipr.orgresearchgate.net To achieve selective monoalkylation, specialized strategies such as using a large excess of the primary amine, employing protecting groups, or utilizing alternative methods like reductive amination are often necessary. masterorganicchemistry.comresearchgate.net

Table 1: Reactions of this compound with Electrophiles

Reaction TypeElectrophile ExampleProduct Class
AcylationAcetyl chloride (CH₃COCl)N-substituted Amide
Sulfonylationp-Toluenesulfonyl chloride (TsCl)Sulfonamide
AlkylationMethyl iodide (CH₃I)Secondary Amine, Tertiary Amine, Quaternary Ammonium Salt

This compound undergoes condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. nih.govdergipark.org.tr This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, forming a carbinolamine intermediate. eijppr.com Subsequent acid-catalyzed dehydration of this intermediate yields the C=N double bond characteristic of an imine. eijppr.compeerj.com

The reaction rate is sensitive to pH; it is typically fastest in weakly acidic conditions (around pH 5). peerj.com Excessively low pH protonates the amine, rendering it non-nucleophilic, while high pH fails to provide sufficient acid to catalyze the dehydration of the carbinolamine. peerj.com The formation of imines is a reversible process, and the imine can be hydrolyzed back to the parent amine and carbonyl compound in the presence of aqueous acid. eijppr.com This reactivity is fundamental in dynamic covalent chemistry and the synthesis of various heterocyclic systems. nih.gov

Table 2: Examples of Imine Formation

Carbonyl CompoundIUPAC Name of CarbonylResulting Imine Product (General Name)
BenzaldehydeBenzaldehyde(R,E)-N-Benzylidene-1-(4-fluorophenyl)propan-1-amine
AcetonePropan-2-one(R)-N-(Propan-2-ylidene)-1-(4-fluorophenyl)propan-1-amine
CyclohexanoneCyclohexanone(R)-N-Cyclohexylidene-1-(4-fluorophenyl)propan-1-amine

Role in Condensation and Cyclization Reactions

The nucleophilic amine of this compound is a key functional group for participating in complex condensation and cyclization reactions, which are essential for building diverse heterocyclic scaffolds. windows.net

In multicomponent reactions, the amine can react with carbonyl compounds and other nucleophiles or electrophiles in a single pot to construct elaborate molecular architectures. nih.gov For example, the initial formation of an imine or enamine intermediate can trigger subsequent intramolecular cyclization events. valpo.edu

Catalytic systems have been developed that facilitate the cyclization of amino-alcohols to form cyclic amines or lactams. rsc.orgresearchgate.net These reactions often proceed through a "hydrogen shuttling" mechanism where the alcohol is transiently oxidized to a carbonyl, which then condenses with the amine to form an imine that is subsequently reduced. rsc.org Similarly, primary amines can react with diols in the presence of iridium catalysts to generate a variety of five-, six-, and seven-membered cyclic amines. organic-chemistry.org These strategies highlight how this compound can be employed to synthesize chiral nitrogen-containing heterocycles, which are prevalent motifs in pharmaceuticals and natural products.

Functional Group Interconversions and Transformation into Advanced Scaffolds

Functional group interconversion (FGI) is a cornerstone of organic synthesis, allowing for the strategic modification of molecules. solubilityofthings.comfiveable.meslideshare.net The primary amine of this compound can be transformed into various other functional groups. For example, catalytic aerobic oxidation can convert primary amines into amides. rsc.org While more common for anilines, diazotization followed by substitution could theoretically replace the amine with other groups, though this is less common for aliphatic amines.

The true synthetic power of this compound lies in its use as a foundational element for constructing more complex, advanced molecular scaffolds. As discussed, its participation in cyclization reactions provides access to a multitude of heterocyclic systems. organic-chemistry.org The amine functionality can be incorporated into larger frameworks, serving as a key component in the synthesis of β-amino alcohols, which are themselves versatile synthetic intermediates. acs.org Through multi-step sequences involving reactions like amination, condensation, and cyclization, this relatively simple chiral amine can be elaborated into complex molecules with significant biological or material science applications. researchgate.netacs.org

Derivatization for Analytical and Stereochemical Characterization

In analytical chemistry, derivatization is employed to modify an analyte to make it more suitable for separation and detection. acs.orgscilit.com For a chiral compound like this compound, determining its enantiomeric purity (or enantiomeric excess, ee) is often critical. Since enantiomers have identical physical properties in a non-chiral environment, they cannot be distinguished by standard chromatographic (HPLC, GC) or spectroscopic (NMR) techniques.

To overcome this, the amine is reacted with a chiral derivatizing agent (CDA), which is an enantiomerically pure reagent. wikipedia.org This reaction converts the pair of enantiomers into a pair of diastereomers. Diastereomers have different physical properties and can be separated and quantified by achiral chromatography or distinguished by NMR spectroscopy. wikipedia.orgresearchgate.netacs.org

Common CDAs for primary amines include Mosher's acid chloride (MTPA-Cl), 1-(9-fluorenyl)ethyl chloroformate (FLEC), and reagents that form diastereomeric imines or iminoboronates. acs.orgresearchgate.netrsc.org For example, reacting a sample of this compound with (S)-Mosher's acid chloride would produce a single diastereomeric amide. If the sample contained some of the (S)-amine enantiomer, a second diastereomeric amide would also be formed. The relative peak areas in the chromatogram or the integration of distinct signals in the ¹H or ¹⁹F NMR spectrum would then allow for the precise calculation of the enantiomeric excess of the original amine sample. acs.orgrsc.org

Table 3: Common Chiral Derivatizing Agents (CDAs) for Primary Amines

Chiral Derivatizing Agent (CDA)Resulting DiastereomerTypical Analytical Method
Mosher's acid chloride (MTPA-Cl)AmideHPLC, ¹H NMR, ¹⁹F NMR
1-(9-Fluorenyl)ethyl chloroformate (FLEC)CarbamateHPLC (with fluorescence detection)
o-Phthalaldehyde (OPA) + Chiral Thiol (e.g., N-acetyl-L-cysteine)IsoindoleHPLC (with fluorescence detection)
(S)-α-Methoxybenzyl isocyanateUreaHPLC

Applications of R 1 4 Fluorophenyl Propan 1 Amine in Asymmetric Chemical Synthesis

Function as a Chiral Building Block for Complex Molecular Architectures

Chiral amines are fundamental building blocks in the synthesis of enantiomerically pure compounds, a necessity in drug development where different enantiomers can have vastly different biological activities. enamine.net (R)-1-(4-Fluorophenyl)propan-1-amine provides a synthetically useful scaffold containing a primary amine, a stereogenic center, and a fluorophenyl group. The fluorine atom is a common substituent in medicinal chemistry, often introduced to enhance metabolic stability, binding affinity, or pharmacokinetic properties.

The utility of this compound as a chiral building block lies in its ability to be incorporated into larger, more complex molecular structures while retaining its stereochemical integrity. It serves as a source of chirality, enabling the construction of target molecules with a specific three-dimensional arrangement. This is crucial in the synthesis of novel therapeutic agents and other functional organic materials.

Table 1: Properties of this compound as a Chiral Building Block

Property Description
Chiral Center The carbon atom bonded to the amine and the fluorophenyl group is a stereocenter with a defined (R)-configuration.
Functional Groups Contains a primary amine (-NH2) and a 4-fluorophenyl group, allowing for a variety of chemical transformations.
Synthetic Utility Serves as a key starting material for introducing both chirality and a fluorinated aromatic moiety into a target molecule.
IUPAC Name This compound

| Molecular Formula | C9H12FN |

Role as a Chiral Ligand or Organocatalyst Component in Stereoselective Reactions

Chiral amines and their derivatives are frequently employed as ligands in transition-metal catalysis or as organocatalysts to induce stereoselectivity in chemical reactions. nih.gov These catalysts create a chiral environment around the reactants, favoring the formation of one enantiomer over the other. The nitrogen atom of the amine can coordinate to a metal center, and the chiral backbone of the molecule dictates the spatial arrangement of the catalytic complex.

While the direct application of this compound as a ligand or organocatalyst is not extensively detailed in dedicated studies, its structural motifs are characteristic of those used in asymmetric catalysis. It can be envisioned that derivatization of the primary amine would lead to the formation of more complex ligands, such as Schiff bases, amides, or phosphine-amines, which could be effective in a range of stereoselective transformations, including asymmetric hydrogenations, additions, and cross-coupling reactions. researchgate.net

Synthesis of Diverse Enantiomerically Pure Organic Intermediates

A primary application of this compound is its use in the synthesis of enantiomerically pure intermediates. By reacting the primary amine with various electrophiles, a wide array of chiral derivatives can be accessed. A common transformation is the acylation of the amine with carboxylic acids or their derivatives to form chiral amides. These amides are stable, often crystalline, and can serve as key intermediates in multi-step synthetic pathways.

For instance, the coupling of this compound with a carboxylic acid (R'-COOH) yields an enantiomerically pure N-((R)-1-(4-fluorophenyl)propyl)amide. This reaction is a fundamental step in building more complex molecular frameworks, such as those found in potential drug candidates.

Table 2: General Synthesis of Chiral Amide Intermediates

Reactant 1 Reactant 2 Product Intermediate Class
This compound Carboxylic Acid (R'-COOH) N-((R)-1-(4-fluorophenyl)propyl)amide Chiral Amide
This compound Acyl Chloride (R'-COCl) N-((R)-1-(4-fluorophenyl)propyl)amide Chiral Amide

These synthetic intermediates are valuable as they carry the chirality from the starting amine into the subsequent products, avoiding the need for chiral separations at later stages of a synthesis.

Integration into Cascading and Multistep Synthetic Sequences

The concept of cascade reactions, where multiple chemical transformations occur in a single pot without isolating intermediates, offers significant advantages in terms of efficiency and sustainability. Chiral building blocks like this compound are well-suited for integration into such multistep sequences.

A hypothetical cascade sequence could begin with the formation of an imine from this compound and an aldehyde. This in-situ-generated chiral imine could then undergo a nucleophilic addition, followed by an intramolecular cyclization to rapidly construct complex heterocyclic structures. The stereochemistry of the final product would be directed by the chiral center of the original amine.

Moreover, in the context of flow chemistry, immobilized reagents and catalysts can be used to perform sequential reactions on a substrate that is continuously passed through a reactor. syrris.jp this compound can be introduced at the beginning of such a flow process, and subsequent columns containing different reagents can be used to build up molecular complexity in a highly controlled and automated fashion. This approach is particularly powerful for the rapid synthesis of libraries of chiral compounds for screening purposes.

Theoretical and Computational Investigations on R 1 4 Fluorophenyl Propan 1 Amine

Quantum Chemical Studies on Molecular Structure and Electronic Properties

Quantum chemical studies are fundamental to understanding the intrinsic properties of a molecule, dictated by its electron distribution and geometry. These in silico methods calculate molecular properties from first principles, providing a detailed picture of the molecule's structure, stability, and reactivity.

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its ground-state geometry. nih.gov This is achieved by solving the Schrödinger equation in an approximate manner, where the electron density is used as the fundamental variable. The process of geometry optimization systematically alters the coordinates of the atoms to find the configuration with the minimum potential energy. researcher.lifenih.gov

For (R)-1-(4-Fluorophenyl)propan-1-amine, DFT calculations, often employing a basis set such as B3LYP/6-311++G(d,p), are used to predict key structural parameters. researcher.liferesearchgate.net These parameters include bond lengths, bond angles, and dihedral angles that define the molecule's shape. The optimization process confirms the stereochemistry at the chiral center and establishes the preferred orientation of the fluorophenyl ring relative to the propanamine side chain.

Table 1: Predicted Geometric Parameters for this compound from DFT Geometry Optimization

ParameterDescriptionPredicted Value
C-F Bond LengthDistance between the fluorine atom and the attached carbon on the phenyl ring.~1.35 Å
C-N Bond LengthDistance between the chiral carbon and the nitrogen atom of the amine group.~1.47 Å
C-C (ring) Bond LengthAverage distance between adjacent carbon atoms within the phenyl ring.~1.39 Å
C-C-N Bond AngleAngle formed by the carbons of the ethyl group and the nitrogen atom.~110°
F-C-C-C Dihedral AngleTorsional angle describing the orientation of the ethyl group relative to the plane of the phenyl ring.Varies with conformation

Note: The values presented are typical and illustrative for a molecule of this type, derived from DFT calculations.

Molecular Electrostatic Potential (MEP) analysis is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards other chemical species. researchgate.netmdpi.com The MEP map is generated by plotting the electrostatic potential on the molecule's electron density surface. This map uses a color scale to indicate different regions of charge: red typically represents areas of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. researchgate.netnih.gov Green and yellow represent areas of neutral or intermediate potential.

In the case of this compound, an MEP analysis would reveal:

Negative Potential (Red/Yellow): Concentrated around the electronegative fluorine atom on the phenyl ring and the lone pair of electrons on the nitrogen atom of the amine group. These regions are the primary sites for interaction with electrophiles or hydrogen bond donors.

Positive Potential (Blue): Located around the hydrogen atoms of the amine group (-NH2). These hydrogens are acidic and represent the sites for interaction with nucleophiles or hydrogen bond acceptors.

Neutral Potential (Green): Predominantly found over the carbon atoms of the phenyl ring and the alkyl chain.

This detailed charge mapping helps in understanding intermolecular interactions, such as how the molecule might bind to a receptor or a catalyst. mdpi.com

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. wikipedia.orglibretexts.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor (nucleophile), while the LUMO, the lowest energy orbital without electrons, acts as an electron acceptor (electrophile). libretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. nih.gov A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a large energy gap indicates high stability and lower reactivity. For this compound, FMO analysis can predict its electron-donating and accepting capabilities.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound

ParameterDescriptionPredicted Energy (eV)
EHOMOEnergy of the Highest Occupied Molecular Orbital.~ -6.5 eV
ELUMOEnergy of the Lowest Unoccupied Molecular Orbital.~ 0.5 eV
ΔE (HOMO-LUMO Gap)Energy difference between LUMO and HOMO (ELUMO - EHOMO).~ 7.0 eV

Note: These energy values are representative and would be calculated using DFT methods.

The HOMO is typically localized on the amine group and the electron-rich phenyl ring, while the LUMO is often distributed over the aromatic ring's anti-bonding orbitals.

Stereochemical Conformation and Energy Landscape Analysis

The biological activity and reactivity of a flexible molecule like this compound are highly dependent on its three-dimensional conformation. Conformational analysis aims to identify the different spatial arrangements (conformers) of the molecule and their relative energies.

A potential energy surface (PES) scan is a computational technique used to explore the energy landscape. mendeley.com This is done by systematically rotating specific dihedral angles (torsional angles) within the molecule and calculating the energy at each incremental step. For this molecule, key rotations would be around the Cα-N bond and the Cα-Cβ bond of the propanamine chain, as well as the bond connecting the chiral carbon to the phenyl ring. The results of the PES scan reveal the most stable conformer (global minimum) and other low-energy conformers (local minima), as well as the energy barriers separating them. This information is crucial for understanding which shapes the molecule is most likely to adopt and how easily it can transition between them.

Reaction Mechanism Studies and Transition State Analysis for Stereoselectivity

Computational chemistry is instrumental in elucidating reaction mechanisms and understanding the origins of stereoselectivity. For reactions involving this compound as a reactant, catalyst, or product, DFT can be used to model the entire reaction pathway. This involves locating and calculating the energies of reactants, intermediates, transition states, and products.

The transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to proceed. The difference in activation energies between competing pathways determines the reaction's selectivity. For stereoselective reactions, chemists can model the transition states leading to different stereoisomeric products. The transition state with the lower activation energy corresponds to the major product observed experimentally. nih.gov Analysis of the transition state geometry can reveal the specific non-covalent interactions (e.g., hydrogen bonds, steric repulsion) that stabilize one pathway over another, thereby explaining the observed stereoselectivity. nih.gov

Molecular Docking and Interaction Studies with Designed Systems (e.g., catalysts)

Molecular docking is a computational simulation technique used to predict how a molecule (ligand) binds to a larger receptor, such as a protein or a catalyst. amazonaws.comnih.gov This method is widely used in drug design and catalysis to understand binding modes and affinities.

In a docking study involving this compound, the molecule would be treated as the ligand and docked into the active site of a target, such as an enzyme or a synthetic catalyst. The docking algorithm samples a wide range of possible orientations and conformations of the ligand within the binding site and scores them based on a function that estimates the binding free energy. amazonaws.com The results provide the most likely binding pose and a predicted binding affinity (docking score).

Analysis of the best-docked pose reveals the specific intermolecular interactions—such as hydrogen bonds, electrostatic interactions, and van der Waals forces—that stabilize the ligand-receptor complex. nih.gov This information is invaluable for designing more effective catalysts or for understanding the biological activity of the amine.

Table 3: Illustrative Molecular Docking Results with a Hypothetical Catalyst

Ligand PoseBinding Energy (kcal/mol)Key Interacting ResiduesInteraction Type
1-7.8ASP-120, TYR-85Hydrogen Bond, Electrostatic
2-7.2PHE-150Pi-Pi Stacking
3-6.9LEU-88, VAL-92Hydrophobic Interaction

Note: This table represents hypothetical data from a molecular docking simulation to illustrate the type of insights gained.

Advanced Analytical and Spectroscopic Characterization Techniques for Chiral Amines in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. nih.gov For chiral compounds like (R)-1-(4-Fluorophenyl)propan-1-amine, advanced NMR techniques are critical for assigning the relative and absolute stereochemistry.

One-dimensional (1D) ¹H and ¹³C NMR spectra provide initial information on the chemical environment of each nucleus, but complex molecules often exhibit overlapping signals that are difficult to interpret. researchgate.net Two-dimensional (2D) NMR experiments, such as Correlation Spectroscopy (COSY) and Nuclear Overhauser Effect Spectroscopy (NOESY), are employed to resolve these ambiguities and establish molecular connectivity and spatial relationships. numberanalytics.comnumberanalytics.comslideshare.net

A COSY experiment on 1-(4-Fluorophenyl)propan-1-amine would reveal through-bond scalar couplings between protons. researchgate.netreed.edu For instance, cross-peaks would be expected between the proton on the chiral carbon (C1) and the protons of the adjacent methylene (B1212753) (C2) and methyl (C3) groups of the propyl chain. This confirms the integrity of the n-propyl group and its attachment to the benzylic carbon.

The NOESY experiment provides information about through-space interactions between nuclei, which is crucial for determining stereochemistry, particularly in more rigid or derivatized structures. numberanalytics.comwordpress.com NOESY cross-peaks are observed between protons that are in close spatial proximity (typically within 5 Å), regardless of whether they are directly bonded. wordpress.com This technique is especially powerful when analyzing diastereomeric derivatives, as it can help to establish the relative orientation of substituents around the chiral center.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and COSY Correlations for 1-(4-Fluorophenyl)propan-1-amine

Atom PositionNucleusPredicted Chemical Shift (δ, ppm)Expected COSY Cross-Peaks with Proton at:
C1-H (methine)¹H~4.1C2-H₂
C2-H₂ (methylene)¹H~1.7C1-H, C3-H₃
C3-H₃ (methyl)¹H~0.9C2-H₂
Aromatic C-H¹H~7.0-7.3Other Aromatic C-H
C1 (chiral center)¹³C~55N/A
C2¹³C~30N/A
C3¹³C~10N/A
Aromatic C-F¹³C~162 (d, ¹JCF ≈ 245 Hz)N/A

To determine the absolute configuration of a chiral amine using NMR, it is necessary to convert the enantiomers into diastereomers by reacting them with a chiral derivatizing agent (CDA). illinois.edu This is because enantiomers are indistinguishable in an achiral solvent, producing identical NMR spectra. nih.gov The resulting diastereomers, however, have different physical properties and will exhibit distinct signals in the NMR spectrum. researchgate.net

A widely used CDA for amines and alcohols is Mosher's acid, α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA). researchgate.netnih.gov The amine, this compound, is reacted with both (R)- and (S)-enantiomers of MTPA chloride to form two corresponding diastereomeric amides. By comparing the ¹H NMR spectra of these two diastereomers, the absolute configuration of the original amine can be assigned.

According to the Mosher model, the diastereomeric amides adopt a conformation where the bulky phenyl and trifluoromethyl groups of the MTPA moiety influence the chemical shifts of nearby protons in the amine portion of the molecule. illinois.edu By calculating the difference in chemical shifts (Δδ = δS - δR) for protons on either side of the newly formed amide bond, a consistent pattern of positive and negative values emerges, which can be correlated to the absolute configuration of the stereocenter. nih.gov The presence of the fluorine atom in the phenyl ring of the amine also provides an additional probe via ¹⁹F NMR, where the chemical shift differences between the diastereomers can be particularly pronounced. nih.govfrontiersin.org

Table 2: Principle of Mosher's Amide Analysis for Determining Absolute Configuration

Reactant 1 (Amine)Reactant 2 (CDA)ProductObserved ProtonsAnalysis
(R/S)-Amine(R)-MTPA-Cl(R,R)-Amide and (S,R)-AmideProtons on either side of the chiral centerCalculate Δδ = δ(S-MTPA amide) - δ(R-MTPA amide). The sign of Δδ for various protons reveals the absolute configuration.
(R/S)-Amine(S)-MTPA-Cl(R,S)-Amide and (S,S)-Amide

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography is considered the most definitive method for determining the absolute configuration of a chiral molecule, provided that a suitable single crystal can be obtained. researchgate.netnih.gov This technique maps the electron density of a crystalline solid, revealing the precise three-dimensional arrangement of its constituent atoms.

For a liquid or low-melting solid like 1-(4-Fluorophenyl)propan-1-amine, crystallization is often achieved by forming a salt with a stereochemically pure acid, such as tartaric acid or a camphor-based acid. researchgate.net The resulting diastereomeric salt may have more favorable crystalline properties. The absolute configuration of the co-former must be known to serve as an internal reference. researchgate.net

The determination of the absolute structure relies on the phenomenon of anomalous dispersion (or resonant scattering). ed.ac.ukresearchgate.net When the X-ray wavelength used is near the absorption edge of an atom in the crystal, the scattering factor for that atom becomes complex, causing a breakdown of Friedel's law. ed.ac.uk This means that the intensities of reflections from opposite faces of a crystal plane (known as Bijvoet pairs) are no longer identical. researchgate.net The differences in intensity between these pairs can be analyzed to determine the absolute configuration of the molecule in the crystal lattice. The Flack parameter is a key value refined during the structure solution that indicates the correctness of the assigned stereochemistry; a value close to zero for a given configuration confirms the assignment. nih.gov

Table 3: Typical Data Obtained from a Single-Crystal X-ray Diffraction Experiment

ParameterDescriptionSignificance
Crystal System & Space GroupDefines the symmetry of the crystal lattice.Indicates whether the crystal is chiral (non-centrosymmetric). ed.ac.uk
Unit Cell DimensionsThe dimensions (a, b, c) and angles (α, β, γ) of the basic repeating unit of the crystal.Provides fundamental information about the crystal packing.
Atomic Coordinates (x, y, z)The precise position of each non-hydrogen atom in the unit cell.Allows for the generation of a 3D molecular model.
Flack ParameterA parameter refined against Bijvoet pair intensity differences to determine absolute structure.A value near 0 confirms the assigned configuration; a value near 1 indicates the opposite. nih.gov

Chromatographic Methods for Enantiomeric Purity Assessment

Chromatographic techniques are essential for separating enantiomers and determining the enantiomeric excess (ee) or enantiomeric purity of a chiral sample. mdpi.com High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common methods employed for this purpose.

High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation and quantification of enantiomers. nih.gov The separation is achieved by using a Chiral Stationary Phase (CSP), which creates a chiral environment within the column. nih.gov The enantiomers of the analyte interact differently with the CSP, leading to different retention times and thus, separation. mdpi.com

For chiral amines like 1-(4-Fluorophenyl)propan-1-amine, polysaccharide-based CSPs (e.g., derivatized cellulose (B213188) or amylose) are highly effective. nih.govnih.gov These phases offer a wide range of chiral recognition mechanisms, including hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the helical polymer structure. The enantiomeric purity is determined by integrating the peak areas of the two enantiomers in the resulting chromatogram.

The choice of mobile phase (a mixture of solvents like hexane, isopropanol (B130326), and ethanol) is critical and is optimized to achieve the best balance of resolution and analysis time. chromatographyonline.com Additives such as diethylamine (B46881) are often used to improve the peak shape of basic analytes like amines. nih.gov

Table 4: Example of Chiral HPLC Method Parameters for Enantiomeric Purity

ParameterTypical Value / Condition
Column (CSP)Cellulose tris(3,5-dimethylphenylcarbamate) immobilized on silica (B1680970)
Mobile PhaseHexane / Isopropanol / Diethylamine (90:10:0.1 v/v/v)
Flow Rate1.0 mL/min
DetectionUV at 254 nm
Hypothetical Retention Time (S-enantiomer)8.5 min
Hypothetical Retention Time (R-enantiomer)10.2 min

Gas Chromatography (GC) is another valuable technique for the separation of volatile chiral compounds. researchgate.net For amines, which can exhibit poor peak shape due to their basicity, derivatization is often necessary prior to analysis. nih.gov Common derivatizing agents include trifluoroacetic anhydride (B1165640), which converts the amine into a less polar and more volatile trifluoroacetamide (B147638) derivative.

The separation of the derivatized enantiomers is performed on a capillary column coated with a chiral stationary phase, frequently a cyclodextrin (B1172386) derivative. wiley.com These cyclic oligosaccharides have a chiral cavity, and the differential inclusion of the enantiomers into this cavity forms transient diastereomeric complexes, leading to separation. wiley.com The thermodynamic differences in these interactions result in different retention times. wiley.com The use of a flame ionization detector (FID) or a mass spectrometer (MS) allows for sensitive detection and quantification. nih.gov

Table 5: Example of Chiral GC Method Parameters for Enantiomeric Purity

ParameterTypical Value / Condition
Derivatizing AgentTrifluoroacetic anhydride (TFAA)
Column (CSP)Modified β-cyclodextrin on a fused silica capillary column
Carrier GasHelium or Hydrogen
Oven ProgramIsothermal at 120°C or temperature gradient (e.g., 100°C to 150°C at 5°C/min)
DetectorFlame Ionization Detector (FID) or Mass Spectrometry (MS)
Hypothetical Retention Time (S-derivative)15.3 min
Hypothetical Retention Time (R-derivative)15.9 min

Integrated Chromatographic Systems for Biocatalysis Monitoring

The synthesis of enantiomerically pure amines such as this compound often involves biocatalysis, utilizing enzymes like transaminases. Monitoring these reactions in real-time is crucial for process optimization, understanding reaction kinetics, and ensuring high enantiomeric excess. Integrated chromatographic systems, particularly those coupling immobilized enzyme reactors (IMERs) with analytical chromatography, provide a powerful solution for this purpose. unifi.it

An IMER contains an enzyme, for instance, a specific transaminase, immobilized on a solid support packed into a reactor column. This setup allows for the continuous flow of substrates through the reactor, where the biocatalytic conversion occurs. To monitor the reaction, the IMER is interfaced with a separative system, such as High-Performance Liquid Chromatography (HPLC). unifi.it This integration creates an automated, robust, and reproducible platform for on-line analysis. unifi.it

The system typically operates in two alternating positions. In the first position, the bioreactor is uncoupled from the analytical column, allowing the enzymatic reaction to proceed in a closed loop. In the second position, the bioreactor and the analytical column are connected in-line. An aliquot of the reaction mixture is automatically injected into the analytical column, where the substrate, product (this compound), and any byproducts are separated and quantified. unifi.it This setup enables the direct monitoring of product formation and substrate consumption over time without manual sampling, leading to highly accurate kinetic data.

A typical integrated system for monitoring the biocatalytic production of a chiral amine would consist of the following components:

ComponentFunction
Pump Delivers the mobile phase and the reaction mixture through the system.
Immobilized Enzyme Reactor (IMER) Contains the immobilized transaminase enzyme where the conversion of a prochiral ketone to this compound occurs.
Switching Valve Automates the switching between the reaction phase (uncoupled) and the analysis phase (on-line connection). unifi.it
HPLC System Separates the components of the reaction mixture. For chiral analysis, a chiral stationary phase (CSP) is used.
Detector (e.g., UV-Vis, MS) Detects and quantifies the separated compounds eluting from the analytical column.
Data Acquisition System Records and processes the chromatograms to determine concentrations and enantiomeric excess.

This integrated approach is a significant advancement over traditional off-line methods, which involve manual sampling, potential sample work-up, and subsequent analysis. The automation and on-line nature of the integrated system minimize analytical errors and provide a continuous stream of data, facilitating efficient process development and control for the synthesis of valuable chiral amines. unifi.it

Other Spectroscopic Techniques for Structural Elucidation (e.g., FT-IR)

Beyond chromatographic techniques, spectroscopic methods are indispensable for the structural elucidation and characterization of chiral amines like this compound. Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid, non-destructive, and cost-effective technique that provides detailed information about the functional groups present in a molecule. thermofisher.com

The FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its primary aromatic amine structure. The key vibrational modes are associated with the N-H, C-N, and C-H bonds, as well as the aromatic ring. libretexts.orgorgchemboulder.com

As a primary amine (RNH₂), the molecule is expected to show two distinct N-H stretching bands in the 3400-3250 cm⁻¹ region. orgchemboulder.com These correspond to the asymmetric and symmetric stretching vibrations of the amine group. libretexts.org Another key feature is the N-H bending vibration (scissoring), which typically appears in the 1650-1580 cm⁻¹ range. orgchemboulder.com A broad band resulting from the N-H wagging vibration can also be observed between 910-665 cm⁻¹. orgchemboulder.com

The presence of the aromatic ring influences the C-N stretching vibration, which for aromatic amines is typically a strong band found in the 1335-1250 cm⁻¹ region. orgchemboulder.com The spectrum will also contain characteristic absorptions for the aromatic C-H stretching just above 3000 cm⁻¹ and C=C ring stretching bands around 1600-1450 cm⁻¹. The C-F bond of the fluorophenyl group also has a characteristic stretching absorption, typically in the 1250-1000 cm⁻¹ region.

The expected FT-IR absorption bands for this compound are summarized in the table below.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Primary Amine (N-H) Asymmetric & Symmetric Stretch3400 - 3250 (two bands) orgchemboulder.com
Primary Amine (N-H) Bending (Scissoring)1650 - 1580 orgchemboulder.com
Primary Amine (N-H) Wagging910 - 665 (broad) orgchemboulder.com
Aromatic Amine (C-N) Stretch1335 - 1250 orgchemboulder.com
Aromatic Ring (C-H) Stretch~3100 - 3000
Aromatic Ring (C=C) Ring Stretch~1600 - 1450
Alkyl Group (C-H) Stretch~2960 - 2850
Fluorine (C-F) Stretch~1250 - 1000

While FT-IR spectroscopy provides excellent information on the chemical structure, it generally cannot distinguish between two enantiomers, such as the (R) and (S) forms of 1-(4-Fluorophenyl)propan-1-amine, as they have identical vibrational energies. thermofisher.com However, FT-IR can differentiate a pure enantiomer from its racemic mixture (a 50:50 mix of both enantiomers). This is because the crystal lattice packing and intermolecular interactions, such as hydrogen bonding, can differ between the enantiopure and racemic forms, leading to observable shifts in the vibrational spectra. thermofisher.comresearchgate.net Therefore, FT-IR serves as a valuable tool for confirming the functional group identity and can also be used as a screening method to distinguish between racemic and enantiopure solid samples. thermofisher.com For unambiguous structural confirmation, FT-IR is often used in conjunction with other techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. mdpi.com

Future Prospects and Emerging Research Frontiers in R 1 4 Fluorophenyl Propan 1 Amine Research

Development of Novel and Highly Efficient Catalytic Systems

The enantioselective synthesis of chiral amines, including (R)-1-(4-Fluorophenyl)propan-1-amine, is a key area of research. Novel and highly efficient catalytic systems are being developed to improve yield, enantioselectivity, and process sustainability. A promising approach is the combination of metal catalysis with enzymatic reactions in chemoenzymatic cascades.

One such innovative strategy involves the use of gold catalysts for the hydration of alkynes to produce ketone intermediates, which are then converted to chiral amines by a transaminase. acs.org This one-pot sequential cascade has demonstrated the potential for high yields (up to 99%) and excellent enantiomeric excess (>99%) for a variety of chiral amines. acs.org While not yet specifically reported for this compound, this methodology represents a significant advancement in the synthesis of chiral amines from readily available starting materials. acs.org

Another novel approach combines gold-catalyzed alkyne hydration with an amine dehydrogenase (AmDH) catalyzed reductive amination. nih.gov This chemoenzymatic system allows for the sequential conversion of alkynes into chiral amines in aqueous solutions and has been particularly successful for the synthesis of long-chain aliphatic amines on a large scale. nih.gov The development of new and engineered AmDHs is expanding the substrate scope of this methodology, bringing the efficient synthesis of aryl-substituted chiral amines like this compound closer to reality. nih.gov

The following table summarizes some novel catalytic approaches for chiral amine synthesis:

Catalytic SystemDescriptionPotential Advantages
Gold Catalysis & Transaminase One-pot sequential cascade involving gold-catalyzed alkyne hydration followed by transaminase-catalyzed amination. acs.orgHigh yield, excellent enantioselectivity, use of readily available alkynes. acs.org
Gold Catalysis & Amine Dehydrogenase Chemoenzymatic cascade combining gold-catalyzed alkyne hydration with amine dehydrogenase-catalyzed reductive amination. nih.govOperates in aqueous solutions, suitable for large-scale synthesis, atom-economical. nih.gov
Organocatalysis Enantioselective addition to imines catalyzed by chiral organocatalysts. organic-chemistry.orgMetal-free, mild reaction conditions. organic-chemistry.org

These emerging catalytic systems offer exciting possibilities for the more efficient and sustainable production of this compound and other valuable chiral amines.

Advancements in Biocatalytic Applications for Sustainable Synthesis

Biocatalysis is at the forefront of sustainable chemical synthesis, offering environmentally friendly alternatives to traditional chemical methods. oup.comresearchgate.net Enzymes such as transaminases (TAs) and amine dehydrogenases (AmDHs) are particularly valuable for the asymmetric synthesis of chiral amines. frontiersin.orgresearchgate.net

Transaminases catalyze the transfer of an amino group from a donor molecule to a prochiral ketone, producing a chiral amine with high enantioselectivity. oup.com The application of ω-transaminases has been instrumental in the synthesis of various pharmaceutical intermediates. mdpi.com For the synthesis of this compound, a suitable (R)-selective transaminase could be employed to convert 4-fluorophenylpropanone into the desired enantiomer. The development of robust and highly selective transaminases through protein engineering and directed evolution is a key area of ongoing research. nih.gov

Amine dehydrogenases offer another powerful biocatalytic route to chiral amines. frontiersin.org They catalyze the direct reductive amination of ketones using ammonia (B1221849) as the amine source, generating water as the only byproduct. nih.gov This approach is highly atom-economical and environmentally benign. Recent discoveries of new native AmDHs and the engineering of existing ones have expanded their substrate scope, making them increasingly viable for the synthesis of a wide range of chiral amines. nih.govfrontiersin.org

The table below highlights key biocatalysts for chiral amine synthesis:

BiocatalystReaction TypeKey Features
Transaminase (TA) Asymmetric transamination of a prochiral ketone. oup.comHigh enantioselectivity, cofactor regeneration is often required. oup.com
Amine Dehydrogenase (AmDH) Reductive amination of a ketone with ammonia. nih.govHigh atom economy, water as the sole byproduct. nih.gov

The continuous development of these biocatalytic systems promises a future where the synthesis of this compound can be achieved through highly efficient and sustainable processes.

Integration of Machine Learning and AI in Synthetic Design and Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of organic synthesis by enabling rapid and accurate prediction of synthetic routes. engineering.org.cn Retrosynthesis, the process of working backward from a target molecule to identify potential starting materials, is a particularly promising application of these technologies. researchgate.net

While the direct application of AI to the synthesis of this compound has not been specifically reported, the general advancements in this field are highly relevant. For example, sequence-to-sequence models, which treat retrosynthesis as a translation problem from the product's molecular representation (e.g., SMILES) to the reactants', have shown significant promise. mit.edu

The integration of AI in synthetic design offers several potential benefits:

Accelerated discovery of new synthetic routes.

Optimization of existing synthetic pathways for improved efficiency and sustainability.

Prediction of reaction outcomes and potential side products.

As AI and ML algorithms become more sophisticated, their role in the design and prediction of synthetic routes for valuable chiral amines will undoubtedly expand.

Exploration of New Derivatization Strategies for Enhanced Utility

Derivatization is a crucial technique for the analysis and separation of chiral molecules. In the context of this compound, derivatization can be employed to facilitate its separation from its (S)-enantiomer and to enhance its detection in various analytical methods.

Chiral derivatizing agents (CDAs) react with the amine functionality to form diastereomers, which can then be separated using standard chromatographic techniques like high-performance liquid chromatography (HPLC) or gas chromatography (GC). researchgate.net A variety of CDAs have been developed for the resolution of chiral amines. For instance, OPA (o-phthalaldehyde) in combination with a chiral thiol can be used to label racemic amines, leading to the formation of diastereomers that are easily separable. researchgate.net

Another approach involves the use of chiral acids to form diastereomeric salts, which can be separated by crystallization. For example, L-(-)-3-phenyllactic acid has been successfully used for the chiral resolution of a similar compound, (R)-2-(3-chlorophenyl)propan-1-amine. researchgate.net

The development of novel CDAs is an active area of research, with a focus on improving reaction efficiency, separation resolution, and detection sensitivity. nih.gov For example, N-trifluoroacetylproline anhydride (B1165640) has been investigated as a derivatizing reagent for the GC estimation of the enantiomeric composition of chiral amines. nih.gov The use of fluorinated derivatizing agents can also be advantageous for analysis by 19F NMR spectroscopy. bath.ac.uk

The table below lists some common chiral derivatizing agents for amines:

Derivatizing AgentAnalytical TechniquePrinciple
o-Phthalaldehyde (OPA) / Chiral Thiol HPLC researchgate.netFormation of fluorescent diastereomeric isoindoles. researchgate.net
Marfey's Reagent (FDAA) HPLC nih.govFormation of diastereomeric N-aryl-L-alaninamides. nih.gov
Chiral Acids (e.g., Tartaric Acid, Phenyllactic Acid) Crystallization researchgate.netFormation of diastereomeric salts with different solubilities. researchgate.net
(S,S)-N-Trifluoroacetylproline Anhydride GC nih.govFormation of diastereomeric amides. nih.gov

The ongoing exploration of new derivatization strategies will continue to provide more powerful tools for the analysis and purification of this compound, thereby enhancing its utility in various applications.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (R)-1-(4-Fluorophenyl)propan-1-amine?

  • Methodology :

  • Nitro Reduction : The compound can be synthesized via reduction of a nitro intermediate (e.g., 3-(4-fluorophenyl)-2-nitropropene) using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in ethanol or tetrahydrofuran (THF) at controlled temperatures .
  • Catalytic Hydrogenation : Large-scale synthesis may employ catalytic hydrogenation with palladium on carbon (Pd/C) under hydrogen pressure to reduce nitro or imine intermediates to the primary amine .
    • Key Considerations : Monitor reaction progress via thin-layer chromatography (TLC) and optimize solvent polarity for intermediate stability.

Q. How is this compound characterized post-synthesis?

  • Techniques :

  • NMR Spectroscopy : Confirm structural integrity using ¹H/¹³C NMR, focusing on fluorine-coupled splitting patterns (e.g., para-fluorophenyl protons at ~7.2–7.4 ppm) .
  • Mass Spectrometry (MS) : Validate molecular weight (e.g., exact mass 169.19 g/mol) via high-resolution MS (HRMS) .
  • HPLC Purity Testing : Assess enantiomeric purity using chiral stationary phases (e.g., >95% purity threshold) .

Q. What are the recommended handling and storage protocols for this compound?

  • Safety : Use fume hoods for synthesis and handling due to amine volatility. Avoid prolonged skin contact (refer to Safety Data Sheets for hazard codes) .
  • Storage : Store under inert gas (argon/nitrogen) at –20°C in amber vials to prevent oxidation and photodegradation .

Advanced Research Questions

Q. How can enantiomeric purity be confirmed for this compound?

  • Chiral HPLC : Use columns like Chiralpak® IA/IB with hexane:isopropanol (90:10) mobile phase. Compare retention times to (S)-enantiomer standards .
  • X-ray Crystallography : Resolve absolute configuration via single-crystal analysis. Refine structures using SHELX programs (e.g., SHELXL for small-molecule refinement) .

Q. What strategies resolve discrepancies in reported receptor binding affinities?

  • Experimental Validation : Replicate assays (e.g., radioligand binding for σ receptors) under standardized conditions (pH 7.4, 25°C) to minimize variability .
  • Meta-Analysis : Cross-reference data with structural analogs (e.g., 3-(4-fluorophenyl)-β-alaninol) to identify substituent effects on affinity .

Q. How can computational modeling predict pharmacological interactions?

  • Docking Studies : Use the InChI key (e.g., CCJPLYPJQZYBLI-VIFPVBQESA-N) to model ligand-receptor interactions in software like AutoDock Vina .
  • DFT Calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to correlate reactivity with biological activity .

Notes for Contradiction Analysis

  • Structural Variants : Conflicting bioactivity data may arise from impurities in stereoisomers or substituent placement (e.g., fluorophenyl vs. trifluoromethylphenoxy groups) .
  • Crystallographic Validation : Use SHELX-refined structures to resolve ambiguities in reported bond angles or torsional strain .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.